molecular formula C13H16N4O6 B092408 Furaltadone CAS No. 139-91-3

Furaltadone

Cat. No. B092408
CAS RN: 139-91-3
M. Wt: 324.29 g/mol
InChI Key: YVQVOQKFMFRVGR-VGOFMYFVSA-N
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Description

Furaltadone is a nitrofuran derivative with antimicrobial properties. It has been used in clinical trials to treat bacterial infections, particularly those caused by staphylococci. However, its efficacy as an antistaphylococcal drug has been questioned, and further assessment has been deemed necessary before it can be considered a reliable treatment option. The drug is administered orally, but there are concerns about its ability to achieve therapeutic blood levels quickly enough in cases of acute fulminating staphylococcal septicemia .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of furaltadone, they do provide insights into the chemistry of furfural, a related compound. Furfural is a platform chemical that can be transformed into various valuable products, including pharmaceuticals, through catalytic processes . The synthesis of furaltadone would likely involve the chemical modification of furfural or related furanic compounds, which are derived from biomass and can undergo a range of reactions, including hydrogenation and hydrogenolysis .

Molecular Structure Analysis

Furaltadone's molecular structure is not explicitly detailed in the provided papers. However, as a nitrofuran derivative, it would share structural similarities with furfural, which has a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is highly reactive due to its aromaticity and the presence of oxygen, making it a versatile building block for further chemical modifications .

Chemical Reactions Analysis

The chemical reactions involving furfural and its derivatives are complex and can lead to a wide range of products. Furfural can undergo hydrogenation of the C=O bond, hydrogenation of the furan ring, C–O hydrogenolysis, rearrangement, C–C dissociation, and polymerization . These reactions are catalyzed by various heterogeneous catalysts and can be influenced by reaction conditions such as temperature, pressure, and the presence of acids or bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of furaltadone are not discussed in the provided papers. However, the properties of furfural, which could be a precursor or structurally related to furaltadone, include its ability to be dehydrated from xylose and its conversion into various chemicals through catalytic processes . Furfural's reactivity is influenced by its functionalized molecular structure, which contains oxygen atoms that make it a suitable raw material for the production of value-added chemicals .

Relevant Case Studies

The clinical trial mentioned in one of the papers provides a case study where furaltadone was evaluated for its effectiveness against staphylococcal infections. The trial concluded that furaltadone might not be reliable for treating these infections, and there are more efficient drugs available . This highlights the need for further research and development to improve the therapeutic potential of furaltadone and related compounds.

Scientific Research Applications

1. Electrochemical Detection

  • Application Summary: Furaltadone is used in the development of a screen-printed carbon electrode for its detection. This is important because Furaltadone is an antibiotic drug widely used for treating coccidiosis, intestinal infection, and turkey blackhead, and its excessive use may have negative consequences for humans and domestic animals .
  • Methods of Application: A Eu2(WO4)3-nanoparticles-modified screen-printed carbon electrode was developed for the low-level detection of Furaltadone. Hydrothermal techniques were used effectively to prepare the Eu2(WO4)3 complex .
  • Results: The electrode demonstrated improved electrocatalytic activity in the detection of Furaltadone with a detection limit of 97 µM, a linear range of 10 nM to 300 µM, and a sensitivity of 2.1335 µA µM−1 cm−2 .

2. Determination of Metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone

  • Application Summary: Furaltadone is used in the development of a time-resolved fluoroimmunoassay for the detection and quantification of its metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) in aquatic tissues .
  • Methods of Application: A competitive time-resolved fluoroimmunoassay using a biotin–streptavidin system was developed. AMOZ-bovine serum albumin was coated to a solid phase and then competed with a free nitrophenyl derivative of AMOZ in standards or samples for binding with biotin-anti-AMOZ-ovalbumin polyantibody .
  • Results: The method showed high sensitivity and specification to 2-NP-AMOZ with a half maximal inhibitory concentration of 0.190 μg/l and a sensitivity of 0.019 μg/l with a working range from 0.025 to 10 μg/l .

3. Enzyme-Linked Immunosorbent Assay

  • Application Summary: Furaltadone is used in the development of an enzyme-linked immunosorbent assay for the detection of tissue-bound metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone .
  • Methods of Application: A novel polyclonal antibody of Furaltadone was produced by using the conjugate of Furaltadone-bovine serum albumin as an immunogen .
  • Results: The new ELISA had adequate analytical sensitivity (IC50 value 0.325 μg kg−1; limit of detection 0.1 μg kg−1) to determine a trace of AMOZ residue and had a high selectivity .

4. Histidine-Capped Fluorescent Copper Nanoclusters

  • Application Summary: Furaltadone is used in the development of a fluorescent sensor for its detection in aqueous solution. This is important because Furaltadone is a broad-spectrum antibiotic with antibacterial effects on most Gram-positive and Gram-negative bacteria .
  • Methods of Application: Histidine, as a protective agent, was applied for the synthesis of copper nanoclusters (histidine-Cu NCs) by using ascorbic acid as an efficient reducing agent. The as-fabricated fluorescent histidine-Cu NCs displayed blue-green emission wavelength at 492 nm with the excitation of 410 nm .
  • Results: The fluorescent “turn-off” mechanism was developed for the determination of furaltadone accompanying linear attenuation of fluorescence at 492 nm. Furaltadone acted as a quencher and ln (F0/F) value of histidine-Cu NCs had an excellent linear relationship of furaltadone concentrations (0.5–500 μM) (the F0 and F are referred to the fluorescence intensity of probe without and with furaltadone), along with the detection limit and linear fit constant of 0.085 μM and 0.9948, respectively .

4. Histidine-Capped Fluorescent Copper Nanoclusters

  • Application Summary: Furaltadone is used in the development of a fluorescent sensor for its detection in aqueous solution. This is important because Furaltadone is a broad-spectrum antibiotic with antibacterial effects on most Gram-positive and Gram-negative bacteria .
  • Methods of Application: Histidine, as a protective agent, was applied for the synthesis of copper nanoclusters (histidine-Cu NCs) by using ascorbic acid as an efficient reducing agent. The as-fabricated fluorescent histidine-Cu NCs displayed blue-green emission wavelength at 492 nm with the excitation of 410 nm .
  • Results: The fluorescent “turn-off” mechanism was developed for the determination of furaltadone accompanying linear attenuation of fluorescence at 492 nm. Furaltadone acted as a quencher and ln (F0/F) value of histidine-Cu NCs had an excellent linear relationship of furaltadone concentrations (0.5–500 μM) (the F0 and F are referred to the fluorescence intensity of probe without and with furaltadone), along with the detection limit and linear fit constant of 0.085 μM and 0.9948, respectively .

5. Competitive ELISA

  • Application Summary: Furaltadone is used in the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of its metabolite in cultured fish .
  • Methods of Application: Novel, highly sensitive polyclonal rabbit antibodies for detecting 2-NP-AMOZ, were produced with a new immunogen hapten, 2-NP-HXA-AMOZ .
  • Results: The developed ELISA showed high sensitivity and specificity for the detection of 2-NP-AMOZ .

Safety And Hazards

Furaltadone should be handled with care to avoid dust formation . It should not be inhaled, and contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling Furaltadone . In case of ingestion, medical attention should be sought immediately .

Future Directions

The future directions of Furaltadone are not provided in the search results .

properties

IUPAC Name

5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQVOQKFMFRVGR-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O6
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

3759-92-0 (mono-hydrochloride)
Record name Furaltadone [INN:BAN]
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Molecular Weight

324.29 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow solid; [Merck Index]
Record name Furaltadone
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Product Name

Furaltadone

CAS RN

139-91-3, 3795-88-8, 59811-34-6
Record name Furaltadone [INN:BAN]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,880
Citations
JFM Nouws, J Laurensen - Veterinary Quarterly, 1990 - Taylor & Francis
Rapid and complete postmortal degradation of furazolidone and furaltadone occurred in liver, kidney and muscle tissues of veal calves. Different degradation half‐lives were observed …
Number of citations: 109 www.tandfonline.com
WR McCabe, JC Davis, BR Andersen… - New England Journal …, 1960 - Mass Medical Soc
FURALTADONE is the generic … , furaltadone is inhibitory and bactericidal in vitro for staphylococci. In contrast to nitrofurantoin, which also inhibits staphylococci in vitro, 2 furaltadone is …
Number of citations: 19 www.nejm.org
Z Cai, X Wang, H Li, P Cao, X Han, P Guo… - … Acta Part A: Molecular …, 2022 - Elsevier
… of furaltadone based on the inner filter effect (IFE) between Cu NCs@PVP and furaltadone, … on the Cu NCs@PVP for furaltadone sensing possessed an excellent linear range from 0.5 …
Number of citations: 10 www.sciencedirect.com
ELE Jester, A Abraham, Y Wang, KR El Said… - Food chemistry, 2014 - Elsevier
… We evaluated commercial ELISA kits for furazolidone and furaltadone residues in fish … Two kits were available for residues of furazolidone and furaltadone in animal products. The kits …
Number of citations: 46 www.sciencedirect.com
T Sakthi Priya, TW Chen, SM Chen… - Inorganic …, 2023 - ACS Publications
An electrocatalyst with a large active site is critical for the development of a high-performance electrochemical sensor. This work demonstrates the fabrication of an iron diselenide (FeSe …
Number of citations: 7 pubs.acs.org
TG Dı́az, AG Cabanillas, MIA Valenzuela… - … of Chromatography A, 1997 - Elsevier
A HPLC method with coulometric detection has been established to carry out the separation of the three nitrofuran derivatives, nitrofurantoin, furazolidone and furaltadone. A Nova-Pak …
Number of citations: 80 www.sciencedirect.com
AP Laurentius - Analyst, 1996 - pubs.rsc.org
Studies undertaken using radiolabelled furazolidone have demonstrated the covalent binding of residues of the drug to cellular protein in vivo. A portion of these bound residues and …
Number of citations: 110 pubs.rsc.org
E Verdon, P Couedor, P Sanders - Analytica chimica acta, 2007 - Elsevier
Following the ban of four nitrofurans in the mid-90s (furazolidone, furaltadone, nitrofurantoine, nitrofurazone), the nifursol, a veterinary drug from the nitrofuran class of antibacterials …
Number of citations: 160 www.sciencedirect.com
A Espinosa-Mansilla, F Salinas, IDO Paya - Analytica chimica acta, 1995 - Elsevier
Quaternary and ternary mixtures of doxycycline (DX), sulfadiazine (SD), furaltadone (FT) and trimethoprim (TM) were determined by application of a multivariate calibration model. …
Number of citations: 115 www.sciencedirect.com
S Leston, M Nunes, I Viegas, MFL Lemos, A Freitas… - Chemosphere, 2011 - Elsevier
… The present study assessed furaltadone’s, an antibacterial agent illegally used for … submitted to prophylactic and therapeutic concentrations of furaltadone in the water (16 and 32μgmL −…
Number of citations: 33 www.sciencedirect.com

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